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molecular formula C10H8N2O2 B1438976 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid CAS No. 889943-25-3

2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid

Cat. No. B1438976
M. Wt: 188.18 g/mol
InChI Key: ZMSXYMJKQAQXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07999132B2

Procedure details

2.0 mL of 2.0 mol/L aqueous sodium hydroxide was added to a mixed solution of 4.0 mL of methanol and 4.0 mL of tetrahydrofuran containing 0.47 g of methyl 2-(1H-pyrrol-1-yl)pyridine-4-carboxylate and stirred at room temperature for 1 hour. 5.0 mL of 1.0 mol/L hydrochloric acid and ethyl acetate were added to the reaction mixture sequentially. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with a saturated sodium chloride aqueous solution, and the solvent was evaporated, under reduced pressure. Diisopropyl ether was added to the obtained residue and a solid substance was removed by filtration to obtain 0.39 g of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid as white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
methyl 2-(1H-pyrrol-1-yl)pyridine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CO.[N:5]1([C:10]2[CH:15]=[C:14]([C:16]([O:18]C)=[O:17])[CH:13]=[CH:12][N:11]=2)[CH:9]=[CH:8][CH:7]=[CH:6]1.Cl>C(OCC)(=O)C.O1CCCC1>[N:5]1([C:10]2[CH:15]=[C:14]([C:16]([OH:18])=[O:17])[CH:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
methyl 2-(1H-pyrrol-1-yl)pyridine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C1=NC=CC(=C1)C(=O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
WASH
Type
WASH
Details
after washed with a saturated sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated, under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the obtained residue
CUSTOM
Type
CUSTOM
Details
a solid substance was removed by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=CC=C1)C1=NC=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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